

FR901465 as a Chemical Probe for SF3B1: Application Notes and Protocols

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Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043

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Introduction

FR901465 is a potent natural product that has emerged as a valuable chemical probe for studying the function of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. SF3B1 is a crucial protein in the pre-mRNA splicing process, and its mutation or dysregulation is implicated in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL). **FR901465**, along with other SF3B1 modulators like Spliceostatin A and Pladienolide B, binds to the SF3B complex and inhibits splicing. This document provides detailed application notes and protocols for utilizing **FR901465** as a chemical probe to investigate SF3B1 function and its role in disease.

Mechanism of Action

FR901465 and other SF3B1 inhibitors target the SF3B complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP). The binding of these small molecules to SF3B1 is thought to interfere with the conformational changes required for the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA. This interference blocks the progression of spliceosome assembly, leading to an accumulation of prespliceosomal complexes and the inhibition of pre-mRNA splicing at multiple stages. This specific mechanism of action makes **FR901465** an excellent tool to dissect the intricate steps of spliceosome assembly and function.

Data Presentation

Table 1: In Vitro Splicing Inhibition by SF3B1 Modulators

Compound	Target	Assay System	IC50	Reference
FR901465	SF3B1	In vitro splicing with HeLa nuclear extract	Not explicitly found	
Pladienolide B	SF3B1	In vitro splicing with HeLa nuclear extract	~50 nM	
Spliceostatin A	SF3B1	In vitro splicing with HeLa nuclear extract	~20 nM	
E7107 (Pladienolide B derivative)	SF3B1	Cell viability in various cell lines	< 15 nM in sensitive lines	[1]

Table 2: Cellular Activity of SF3B1 Inhibitors

Compound	Cell Line	Assay	Endpoint	IC50 / Effect	Reference
E7107	Nalm-6 (B-cell line)	Cell Viability	Growth Inhibition	~10 nM	[1]
E7107	Primary CLL samples	Cell Viability	Cytotoxicity	Variable, independent of SF3B1/TP53 status	[1]
Pladienolide B	HeLa	Cell Viability	Proliferation Inhibition	Low nanomolar range	[2]
Pladienolide B	HEK293T	Cell Viability	No significant cytotoxicity	No loss of viability up to 10 μ M	[3][4]

Experimental Protocols

In Vitro Splicing Assay

This assay is fundamental to assessing the direct inhibitory effect of **FR901465** on the splicing machinery.

Materials:

- HeLa cell nuclear extract (commercially available or prepared in-house)
- 32P-labeled pre-mRNA substrate
- **FR901465** (or other inhibitors) dissolved in DMSO
- Splicing reaction buffer (contains ATP, MgCl₂, KCl, and a buffer like HEPES)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Denaturing polyacrylamide gel (6-8%)
- Urea

Protocol:

- Reaction Setup: In a sterile, RNase-free microfuge tube, assemble the following components on ice:
 - Splicing reaction buffer
 - 32P-labeled pre-mRNA substrate (typically 10-20 fmol)
 - HeLa nuclear extract (40-60% of the final volume)
 - **FR901465** or DMSO (vehicle control) at desired concentrations.

- Nuclease-free water to the final volume (e.g., 25 μ L).
- Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).
- Reaction Termination and Protein Digestion: Stop the reaction by adding a solution containing Proteinase K and SDS. Incubate at 37°C for 30 minutes.
- RNA Extraction: Extract the RNA using an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge to separate the phases and carefully transfer the aqueous (upper) phase to a new tube.
- RNA Precipitation: Precipitate the RNA by adding 2.5 to 3 volumes of ice-cold 100% ethanol and a salt (e.g., sodium acetate). Incubate at -20°C for at least 30 minutes.
- Pellet and Wash: Centrifuge at high speed to pellet the RNA. Carefully remove the supernatant and wash the pellet with 70% ethanol.
- Gel Electrophoresis: Resuspend the dried RNA pellet in a formamide-based loading buffer. Denature the samples by heating at 95°C for 5 minutes. Separate the RNA species (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide/urea gel.
- Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of a compound.

Materials:

- Cells of interest (e.g., cancer cell lines)
- Complete cell culture medium
- 96-well cell culture plates

- **FR901465** (or other inhibitors) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** The next day, treat the cells with a serial dilution of **FR901465**. Include a vehicle control (DMSO) and a positive control for cell death.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
- **MTT Addition:** After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- **Formazan Crystal Formation:** Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

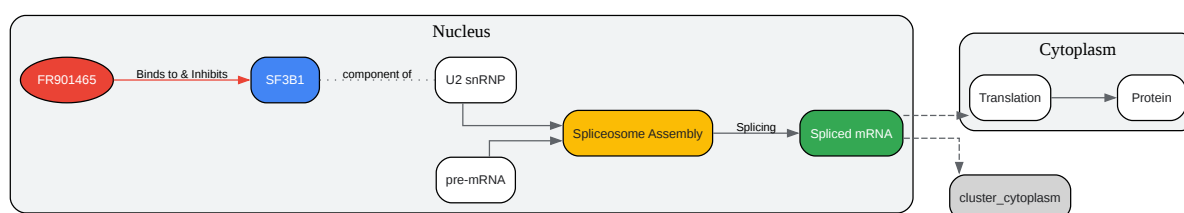
- Cells of interest
- **FR901465** dissolved in DMSO
- Phosphate-buffered saline (PBS) with protease inhibitors
- PCR tubes or a 96-well PCR plate
- Thermal cycler
- Lysis buffer (containing a non-ionic detergent and protease inhibitors)
- Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against SF3B1
- Secondary antibody (HRP-conjugated)
- Chemiluminescence detection reagents

Protocol:

- **Cell Treatment:** Treat cultured cells with **FR901465** or vehicle (DMSO) for a specific duration to allow for compound entry and target engagement.
- **Cell Harvesting and Aliquoting:** Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
- **Heat Challenge:** Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.

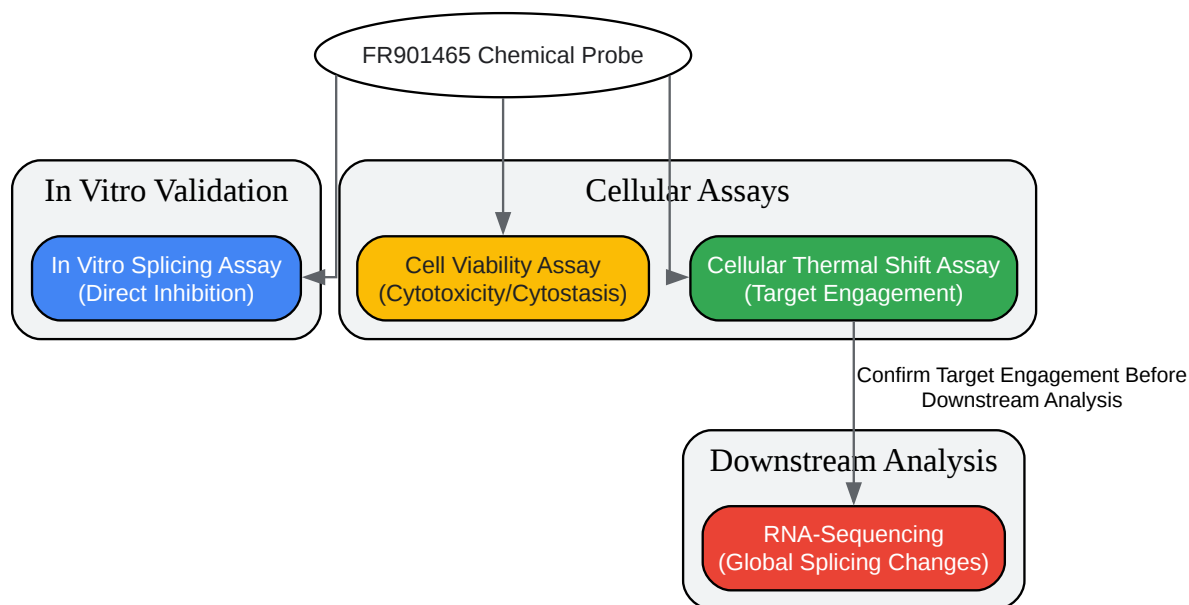
- Cell Lysis: Lyse the cells using a chosen method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath).
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
- Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Normalize the protein amounts, prepare samples for SDS-PAGE, and perform Western blotting using an anti-SF3B1 antibody.
- Data Analysis: Quantify the band intensities for SF3B1 at each temperature. A ligand-bound protein will be more stable at higher temperatures, resulting in a shift of its melting curve to the right compared to the vehicle-treated control.

Mandatory Visualization



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Caption: Mechanism of **FR901465** action on SF3B1 and pre-mRNA splicing.



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Caption: Workflow for validating **FR901465** as a chemical probe for SF3B1.

Conclusion

FR901465 is a powerful chemical probe for elucidating the complex role of SF3B1 in pre-mRNA splicing and its implications in disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this tool in their studies. By combining in vitro and cellular assays, investigators can gain valuable insights into the mechanism of SF3B1 inhibition and explore its potential as a therapeutic target.

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